molecular formula C10H16N2S B1334253 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine CAS No. 142919-86-6

2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine

Cat. No.: B1334253
CAS No.: 142919-86-6
M. Wt: 196.31 g/mol
InChI Key: HZLMJMYZCMEADV-UHFFFAOYSA-N
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Description

2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine is a chemical compound with the molecular formula C10H16N2S and a molecular weight of 196.31 g/mol . This compound features a pyrrolidine ring and a thiophene ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine typically involves the reaction of pyrrolidine with a thiophene derivative under controlled conditions. One common method involves the use of a base to deprotonate the pyrrolidine, followed by nucleophilic substitution with a thiophene derivative . The reaction conditions often include solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through the modulation of signaling pathways and the inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine is unique due to its combination of a pyrrolidine ring and a thiophene ring, which imparts distinct chemical and biological properties.

Biological Activity

2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine is a compound characterized by its unique structural features, including a pyrrolidine ring and a thiophene moiety. This compound, with the molecular formula C10H16N2SC_{10}H_{16}N_{2}S and a molecular weight of 196.31 g/mol, has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will explore its biological activity, synthesis methods, and potential applications based on diverse research findings.

The synthesis of this compound typically involves the reaction of pyrrolidine with thiophene derivatives under controlled conditions. Common methods include:

  • Nucleophilic Substitution : Deprotonation of pyrrolidine followed by substitution with thiophene derivatives.
  • Oxidation and Reduction : The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield dihydrothiophene derivatives.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in relation to its interaction with neurotransmitter receptors and other molecular targets.

Binding Affinity Studies

Studies have focused on the compound's binding affinity with various biological targets, particularly receptors involved in neurotransmission. These interactions are crucial for understanding the compound's potential therapeutic roles.

Antimicrobial and Anticancer Properties

Preliminary investigations suggest that this compound may possess antimicrobial and anticancer properties. For instance, it has been explored for its cytotoxic effects against tumor cell lines, indicating potential as an anticancer agent .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to modulate signaling pathways through interactions with specific enzymes and receptors. This modulation may lead to alterations in cellular responses that could be beneficial in therapeutic contexts .

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

  • Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) cells .
    Cell LineIC50 Value (μM)Reference
    HeLa15.4
    CaCo-220.7
    C6 (rat glial)18.5
  • Neurotransmitter Interaction : Investigations into its binding affinity suggest that it may act on serotonin receptors, which could have implications for mood disorders.

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a lead compound in drug development. Its unique structure may allow for modifications that enhance its efficacy against specific diseases, including cancer and infectious diseases .

Properties

IUPAC Name

2-pyrrolidin-1-yl-2-thiophen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c11-8-9(10-4-3-7-13-10)12-5-1-2-6-12/h3-4,7,9H,1-2,5-6,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLMJMYZCMEADV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CN)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395682
Record name 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142919-86-6
Record name 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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